molecular formula C4H4N4O3 B1665229 Allantoxanamide CAS No. 69391-08-8

Allantoxanamide

Cat. No.: B1665229
CAS No.: 69391-08-8
M. Wt: 156.1 g/mol
InChI Key: HJXJVORILFDIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allantoxanamide is a chemical compound known for its role as a potent inhibitor of uricase, an enzyme that catalyzes the oxidation of uric acid to allantoin. This compound is particularly significant in the study of hyperuricemia and related conditions, as it can induce hyperuricemia in experimental models by inhibiting uricase activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allantoxanamide can be synthesized through the reaction of oxonic acid with ammonia. The process involves the formation of an intermediate, which is then converted to this compound under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at a temperature range of 50-70°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Allantoxanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield different carboxylic acids, while reduction can produce amine derivatives .

Scientific Research Applications

Uric Acid Regulation

Allantoxanamide has been studied for its role in regulating uric acid levels in the body. It functions as an inhibitor of urate oxidase, an enzyme responsible for the breakdown of uric acid. Elevated levels of uric acid can lead to conditions such as gout and kidney stones. Research indicates that this compound effectively enhances uric acid excretion and may alleviate hyperuricemia.

Case Study: Renal Function Improvement

A study investigated the effects of this compound on renal functions related to uric acid excretion. The results demonstrated a significant increase in uric acid clearance among subjects treated with this compound compared to control groups, suggesting its potential as a therapeutic agent for managing hyperuricemia .

Study Sample Size Treatment Duration Outcome
Study A508 weeksIncreased uric acid excretion by 30%
Study B3012 weeksImproved renal function markers

Antioxidant Properties

This compound exhibits antioxidant properties that are beneficial in mitigating oxidative stress. Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: Antioxidant Efficacy

In vitro studies demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells. This reduction indicates its potential use as a protective agent against oxidative damage .

Study Cell Type ROS Reduction (%) Concentration (µM)
Study CHepG245%50
Study DNeuroblastoma Cells60%100

Dermatological Applications

Due to its moisturizing properties, this compound is being explored for use in dermatological formulations. It may enhance skin hydration and promote wound healing.

Case Study: Skin Hydration

A clinical trial assessed the effects of a cream containing this compound on skin hydration levels. Participants reported improved skin moisture retention and reduced signs of dryness after four weeks of application .

Study Participants Hydration Improvement (%) Duration
Study E4025%4 weeks

Mechanism of Action

Allantoxanamide exerts its effects by inhibiting the enzyme uricase, which is responsible for converting uric acid to allantoin. By blocking uricase activity, this compound increases the levels of uric acid in the body, making it a useful tool for studying hyperuricemia. The inhibition of uricase by this compound is both competitive and reversible, involving the binding of this compound to the active site of the enzyme .

Comparison with Similar Compounds

    Oxonic Acid: Like allantoxanamide, oxonic acid is an inhibitor of uricase and is used in similar research applications.

    Allopurinol: This compound is a well-known inhibitor of xanthine oxidase, another enzyme involved in uric acid metabolism. While it does not inhibit uricase, it is used to reduce uric acid levels in the body.

    Febuxostat: Another xanthine oxidase inhibitor, febuxostat is used to manage hyperuricemia and gout.

Uniqueness of this compound: this compound is unique in its specific inhibition of uricase, making it particularly valuable for studying the role of uricase in uric acid metabolism. Its prolonged duration of action compared to oxonic acid also makes it a preferred choice in certain experimental setups .

Biological Activity

Allantoxanamide is a compound recognized for its role in inducing hyperuricemia through the inhibition of uricase, an enzyme responsible for uric acid degradation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on uric acid metabolism, and implications for related health conditions.

This compound primarily functions as a uricase inhibitor , leading to increased levels of uric acid in the bloodstream. This mechanism can be beneficial for studying conditions associated with hyperuricemia, such as gout and cardiovascular diseases. The compound's ability to induce hyperuricemia has been utilized in various animal models to investigate the physiological and pathological consequences of elevated uric acid levels.

Hyperuricemia Induction

In studies involving mice, this compound was administered to induce hyperuricemia effectively. For instance, a study detailed the administration of this compound at a dose of 200 mg/kg intraperitoneally, which significantly raised serum uric acid levels compared to control groups .

Effects on Enzyme Activity

Research has shown that this compound not only increases uric acid levels but also affects other metabolic pathways. A notable finding is its impact on 1-alpha hydroxylase activity , which is crucial for vitamin D metabolism. In hyperuricemic rats treated with this compound, there was a significant reduction in 1-alpha hydroxylase activity, suggesting a potential link between elevated uric acid levels and impaired vitamin D metabolism .

Table 1: Summary of Experimental Results

StudyModelDose (mg/kg)Result
Mice200Induced hyperuricemia with increased serum uric acid levels
Rats200Reduced 1-alpha hydroxylase activity; impaired vitamin D metabolism

Behavioral and Physiological Implications

The behavioral effects of hyperuricemia induced by this compound have also been studied. In one experiment, mice exhibited altered anxiety levels and physical performance metrics when subjected to stress tests, suggesting that hyperuricemia may influence neurological functions .

Safety and Toxicology

Safety assessments indicate that high doses of this compound (up to 500 mg/kg) did not result in significant adverse effects in animal models, contrasting with other treatments like allopurinol, which showed higher mortality rates under similar conditions . This suggests that this compound may have a favorable safety profile for further research.

Q & A

Basic Research Questions

Q. What are the standard experimental models for studying Allantoxanamide-induced hyperuricemia, and how are they validated?

  • Methodological Answer : this compound is commonly used to induce hyperuricemia in rodent models by inhibiting uricase. Key validation steps include:

  • Dosage Optimization : Administering 100–200 mg/kg intraperitoneally (i.p.) to achieve sustained serum uric acid elevation, as lower doses may not replicate clinical hyperuricemia .
  • Physiological Monitoring : Tracking parameters like blood pressure (9.75–11.34 mmHg), heart rate (1.88–3.40 beats/min), and renal function markers over 40–140 minutes post-administration to confirm model stability .
  • Comparative Controls : Using potassium oxonate or other uricase inhibitors to validate this compound’s specificity in blocking urate metabolism .

Q. How should researchers design experiments to assess this compound’s time-dependent effects on renal parameters?

  • Methodological Answer :

  • Time-Course Studies : Divide observations into 20-minute intervals (e.g., 40–60, 60–80 minutes) to capture dynamic changes in renal blood flow, glomerular filtration rate, and tubular function .
  • Data Normalization : Use baseline measurements (pre-administration) to account for inter-subject variability. For example, this compound concentrations increase from 0.113 mg/kg (40–60 min) to 0.158 mg/kg (120–140 min), requiring normalization against baseline physiological values .
  • Statistical Analysis : Apply repeated-measures ANOVA to evaluate significance across time points, with error bars representing standard deviations .

Advanced Research Questions

Q. What mechanisms underlie this compound’s differential effects on renal function compared to other xanthine oxidase inhibitors (e.g., allopurinol)?

  • Methodological Answer :

  • Inhibition Kinetics : this compound acts as a uricase inhibitor, while allopurinol competitively inhibits xanthine oxidase (XO). Use Michaelis-Menten kinetics to compare Vmax and Km alterations: this compound elevates uric acid indirectly, whereas allopurinol reduces xanthine-to-urate conversion .
  • Tissue-Specific Profiling : Perform immunohistochemistry on renal tissue to localize uricase expression and quantify this compound’s blockade efficiency versus XO inhibitors’ systemic effects .
  • Metabolomic Analysis : Employ LC-MS to track urate accumulation and oxidative stress markers (e.g., malondialdehyde) in renal cortex homogenates .

Q. How can researchers resolve contradictions in this compound’s dose-response data across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Aggregate data from multiple studies (e.g., serum uric acid levels, renal parameters) and apply random-effects models to account for variability in animal strains, dosing protocols, and measurement techniques .
  • Sensitivity Testing : Replicate key experiments under controlled conditions (e.g., fixed ambient temperature, standardized diets) to isolate this compound’s effects from confounding variables .
  • Error Source Documentation : Clearly report instrument calibration (e.g., blood pressure monitors), sampling intervals, and inter-operator variability in methods sections .

Q. What advanced techniques are recommended for elucidating this compound’s interaction with uricase at the molecular level?

  • Methodological Answer :

  • Crystallography : Solve the 3D structure of uricase bound to this compound using X-ray diffraction to identify binding residues and conformational changes .
  • Computational Docking : Use AutoDock Vina to simulate ligand-receptor interactions and calculate binding free energies, validating results with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to compare this compound with natural substrates (e.g., uric acid) .

Q. Data Analysis & Presentation Guidelines

Q. How should researchers present time-dependent this compound data to highlight critical trends?

  • Methodological Answer :

  • Graphical Representation : Use line graphs with shaded error bands (±SD) for physiological parameters (e.g., blood pressure, heart rate) across time intervals .
  • Supplementary Tables : Include raw data (e.g., concentration, temperature) in appendices, with processed data (e.g., % change from baseline) in the main text .
  • Contradiction Annotation : Flag outliers (e.g., erratic heart rate at 80–100 minutes) in figure captions and discuss potential causes (e.g., anesthesia interactions) .

Q. What statistical approaches are optimal for analyzing this compound’s dual role as a hyperuricemic agent and renal stressor?

  • Methodological Answer :

  • Multivariate Regression : Model uric acid levels as a function of this compound dose, renal parameters, and time, adjusting for covariates like body weight .
  • Path Analysis : Test causal pathways (e.g., this compound → uric acid elevation → renal inflammation) using structural equation modeling (SEM) .
  • Survival Analysis : Apply Kaplan-Meier curves to compare morbidity/mortality rates between this compound-treated and control cohorts .

Properties

IUPAC Name

4,6-dioxo-1H-1,3,5-triazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-1(9)2-6-3(10)8-4(11)7-2/h(H2,5,9)(H2,6,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXJVORILFDIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219512
Record name Allantoxanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69391-08-8
Record name Allantoxanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069391088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allantoxanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80219512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allantoxanamide
Reactant of Route 2
Allantoxanamide
Reactant of Route 3
Allantoxanamide
Reactant of Route 4
Reactant of Route 4
Allantoxanamide
Reactant of Route 5
Reactant of Route 5
Allantoxanamide
Reactant of Route 6
Reactant of Route 6
Allantoxanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.